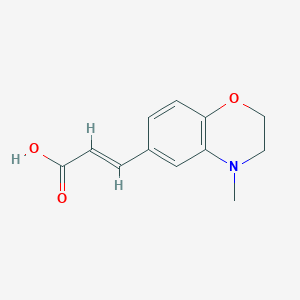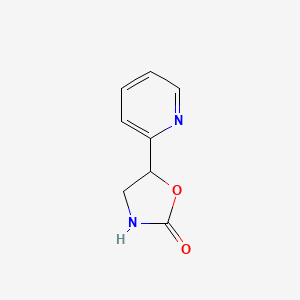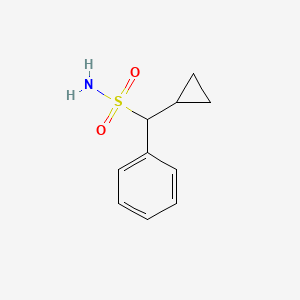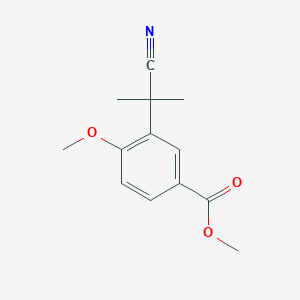![molecular formula C17H25FN2O7S B15311234 tert-butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate](/img/structure/B15311234.png)
tert-butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group, a fluorosulfonyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate typically involves multiple steps:
Formation of tert-butyl carbamate: This can be achieved by reacting tert-butyl alcohol with phosgene or a similar carbonylating agent in the presence of a base.
Introduction of the fluorosulfonyl group: This step involves the reaction of a phenyl derivative with a fluorosulfonylating agent such as fluorosulfonic acid or its derivatives.
Coupling reactions: The final step involves coupling the tert-butyl carbamate with the fluorosulfonylated phenyl derivative under appropriate conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the carbamate group.
Reduction: Reduction reactions can target the fluorosulfonyl group or the carbamate group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the substituent introduced but can include various functionalized phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential as a drug candidate or a drug intermediate, particularly in the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Fluorosulfonyl phenyl derivatives: Compounds with similar functional groups but different substituents on the phenyl ring.
Uniqueness:
- The combination of a tert-butyl carbamate group and a fluorosulfonyl group on the same molecule is relatively unique, providing a distinct set of chemical properties and reactivity.
- This compound’s structure allows for versatile applications in various fields, from organic synthesis to potential medicinal uses.
Properties
Molecular Formula |
C17H25FN2O7S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
tert-butyl N-[2-fluorosulfonyloxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate |
InChI |
InChI=1S/C17H25FN2O7S/c1-16(2,3)25-14(21)19-10-11-7-8-12(13(9-11)27-28(18,23)24)20-15(22)26-17(4,5)6/h7-9H,10H2,1-6H3,(H,19,21)(H,20,22) |
InChI Key |
XJDZVKBZBMYYND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Chlorophenyl)carbamoyl]glycine](/img/structure/B15311165.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15311171.png)
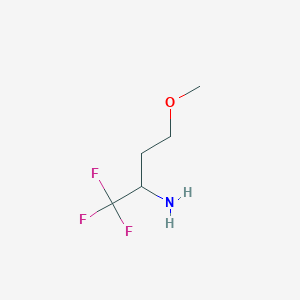
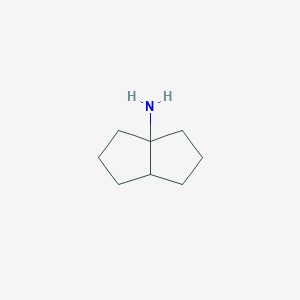

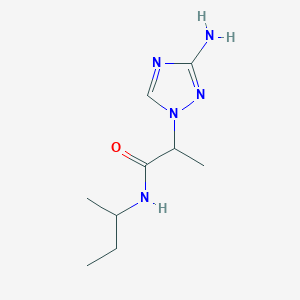
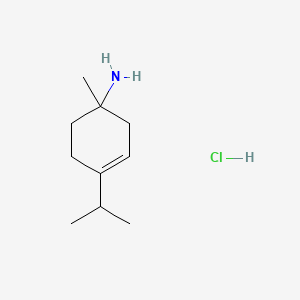
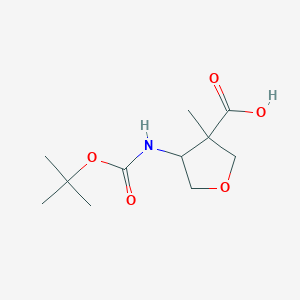
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate](/img/structure/B15311198.png)
